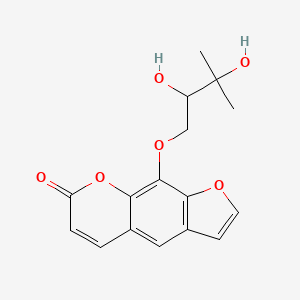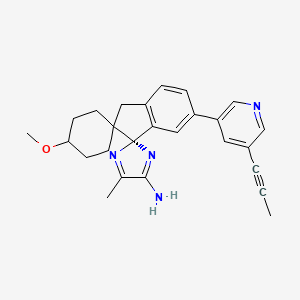
Lanabecestat
Overview
Description
AZD3293, also known as lanabecestat, is an orally active inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, AZD3293 aims to reduce the formation of amyloid plaques in the brain, potentially slowing the progression of Alzheimer’s disease .
Mechanism of Action
Target of Action
Lanabecestat primarily targets the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a critical enzyme in the production of beta-amyloid peptide, a key component in the pathogenesis of Alzheimer’s disease. This compound is a brain-permeable inhibitor of human BACE1 .
Mode of Action
This compound acts as a full inhibitor of BACE1 . It binds to BACE1, inhibiting its ability to cleave the amyloid precursor protein (APP). This prevents the formation of beta-amyloid peptide, thereby potentially reducing the development and progression of Alzheimer’s disease .
Biochemical Pathways
By inhibiting BACE1, this compound interferes with the amyloidogenic pathway of APP processing, which leads to the production of beta-amyloid peptide . This results in reduced levels of Aβ1-40 and Aβ1-42 in the brain, cerebrospinal fluid (CSF), and plasma .
Pharmacokinetics
The pharmacokinetics of this compound were determined following single doses over a range from 1 to 750 mg, and at steady-state from 15-150 mg . Plasma Aβ1-40 and Aβ1-42 levels were rapidly reduced by >70% after a single dose of this compound of 5-750 mg . In Phase 2/3 studies, this compound treatment produced substantial dose-related reductions in CSF Aβ1-40 concentration (58.0% and 73.3% for 20 mg and 50 mg, respectively) and Aβ1-42 concentration (51.3% and 65.5% for 20 mg and 50 mg, respectively) .
Result of Action
It was associated with a greater reduction from baseline in β-amyloid neuritic plaque density compared with placebo, as well as greater hippocampal volume loss .
Action Environment
The action of this compound may be influenced by various factors, including the patient’s health status and the presence of other medications. For instance, this compound is under investigation in a clinical trial involving participants with liver impairment , suggesting that liver function may influence the drug’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD3293 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final product is obtained through purification processes like crystallization and chromatography .
Industrial Production Methods
Industrial production of AZD3293 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AZD3293 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AZD3293 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives of AZD3293 .
Scientific Research Applications
AZD3293 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. Its ability to inhibit BACE1 and reduce amyloid-beta production makes it a promising candidate for disease-modifying treatments. Research has shown that AZD3293 can significantly reduce amyloid-beta levels in the cerebrospinal fluid and brain, demonstrating its potential efficacy in clinical settings .
In addition to its use in Alzheimer’s research, AZD3293 has applications in studying the mechanisms of amyloid-beta production and clearance. It serves as a valuable tool for understanding the role of BACE1 in neurodegenerative diseases and for developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
Verubecestat: Another BACE1 inhibitor with similar mechanisms of action.
Atabecestat: A BACE1 inhibitor with a different chemical structure but similar therapeutic goals.
Elenbecestat: A BACE1 inhibitor that has shown promise in clinical trials.
Uniqueness of AZD3293
AZD3293 is unique due to its markedly slow off-rate kinetics, which allows for sustained inhibition of BACE1. This property enhances its therapeutic potential by providing prolonged reduction of amyloid-beta levels. Additionally, its high permeability and ability to cross the blood-brain barrier make it particularly effective in targeting central nervous system pathologies .
Properties
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNQONLGXOZRG-BOPKNSRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383982-64-6 | |
| Record name | Lanabecestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



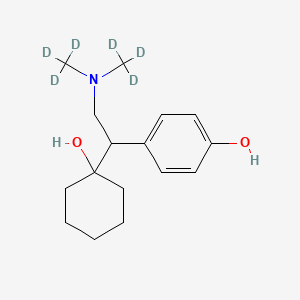



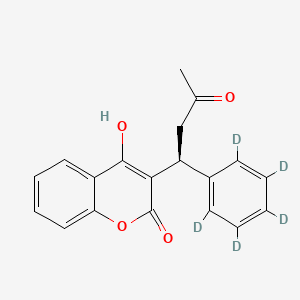
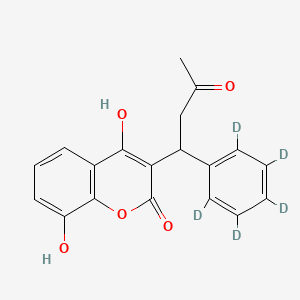
![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)
